molecular formula C16H20ClNO4S B2615335 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide CAS No. 1421499-71-9

3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide

Cat. No.: B2615335
CAS No.: 1421499-71-9
M. Wt: 357.85
InChI Key: DCLOIWWHBLETMH-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a sulfonamide group, and a furan ring. This compound is used in various scientific research applications due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Furan Synthesis: : The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran-3-yl derivatives.

  • Hydroxypropylation: : The hydroxypropyl group is introduced through a reaction with a suitable hydroxypropylating agent.

  • Chlorination: : The chloro group is introduced via a chlorination reaction.

  • Sulfonamide Formation: : The sulfonamide group is introduced through a reaction with a sulfonating agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different oxidation products.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced sulfonamide derivatives, and substituted benzene derivatives.

Scientific Research Applications

This compound is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block in organic synthesis and catalysis.

  • Biology: : It is used in the study of biological processes and interactions.

  • Industry: : It is utilized in the production of materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

This compound is unique compared to similar compounds due to its specific structural features and functional groups. Some similar compounds include:

  • 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide

  • 2-methylbenzenesulfonamide derivatives

  • Furan-based sulfonamides

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different properties and applications.

Properties

IUPAC Name

3-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4S/c1-10-9-13(12(3)22-10)15(19)7-8-18-23(20,21)16-6-4-5-14(17)11(16)2/h4-6,9,15,18-19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLOIWWHBLETMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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